molecular formula C15H17BrO2 B1510117 6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No.: B1510117
M. Wt: 309.2 g/mol
InChI Key: ORMNRFOQVUFLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a useful research compound. Its molecular formula is C15H17BrO2 and its molecular weight is 309.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17BrO2

Molecular Weight

309.2 g/mol

IUPAC Name

6-bromo-4'-methoxyspiro[3H-indene-2,1'-cyclohexane]-1-one

InChI

InChI=1S/C15H17BrO2/c1-18-12-4-6-15(7-5-12)9-10-2-3-11(16)8-13(10)14(15)17/h2-3,8,12H,4-7,9H2,1H3

InChI Key

ORMNRFOQVUFLJE-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-bromo-2,3-dihydro-1H-inden-1-one (1.037 g, 4.94 mmol) and 1,5-dibromo-3-methoxypentane (1.2 g, 4.94 mmol) in THF (16 mL) was added NaH (237.12 mg, 60%, 9.88 mmol) at room temperature. The mixture was refluxes for 3 h. The mixture was quenched with water and extracted with EtOAc. The organic layer was dried and concentrated to give the residue, which was purified by column chromatography to give 6′-bromo-4-methoxyspiro[cyclohexane-1,2′-inden]-1′(3′H)-one (60 mg, 4%).
Quantity
1.037 g
Type
reactant
Reaction Step One
Name
1,5-dibromo-3-methoxypentane
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
237.12 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of isomers of 6′-bromo-4-hydroxyspiro[cyclohexane-1,2′-inden]-1′(3′H)-one (Intermediate 5 Step 2, 12.7 g, 43.0 mmol) was dissolved in THF (210 mL) under N2 and cooled to 0° C. Potassium tert-butoxide (5.79 g, 51.6 mmol) was added portionwise and the mixture was stirred at 0° C. for 25 min. Methyl iodide (4.30 mL, 68.8 mmol) was added. The cooling bath was removed, and the mixture was stirred at r.t. Additional potassium tert-butoxide (0.483 g, 4.30 mmol) was added twice, after 2 h and 3 h respectively, and then the mixture was stirred for 2 h. Water (100 mL) was added and the resulting solution was partitioned between aq. NaCl solution (200 mL), and EtOAc (200 mL). The aq. phase was extracted with another portion of EtOAc (100 mL). The combined organic phases were dried (MgSO4) and evaporated to give 12.5 g (94% yield) of a mixture (approx. 80:20) of:
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
0.483 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
210 mL
Type
solvent
Reaction Step Six
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.